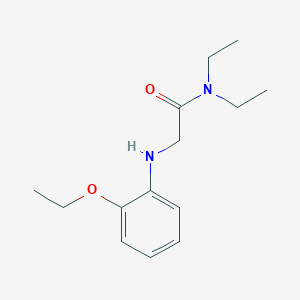

2-(2-ethoxyanilino)-N,N-diethylacetamide

Description

These compounds share a common acetamide backbone with N,N-diethyl substitutions and variable aromatic/heterocyclic substituents, which critically influence their physicochemical properties and biological activities.

Properties

CAS No. |

15010-76-1 |

|---|---|

Molecular Formula |

C14H22N2O2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

2-(2-ethoxyanilino)-N,N-diethylacetamide |

InChI |

InChI=1S/C14H22N2O2/c1-4-16(5-2)14(17)11-15-12-9-7-8-10-13(12)18-6-3/h7-10,15H,4-6,11H2,1-3H3 |

InChI Key |

WOZUSFRRZSBYGS-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)CNC1=CC=CC=C1OCC |

Canonical SMILES |

CCN(CC)C(=O)CNC1=CC=CC=C1OCC |

Other CAS No. |

15010-76-1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Ammonolysis of Acetylacetone: This method involves the reaction of acetylacetone with ammonia under reductive amination conditions to yield the desired compound.

Dehydration of Ammonium Acetate: Another laboratory method involves the dehydration of ammonium acetate to produce acetamide, which can then be further modified to obtain 2-(2-ethoxyanilino)-N,N-diethylacetamide.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the phenetidino group.

Reduction: Reduction reactions can target the carbonyl group of the acetamide moiety.

Substitution: The compound can participate in substitution reactions, particularly at the phenetidino group.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation: Products may include oxidized derivatives of the phenetidino group.

Reduction: Reduced forms of the acetamide moiety.

Substitution: Substituted derivatives at the phenetidino group.

Scientific Research Applications

Chemistry:

- Used as a reagent in organic synthesis for the preparation of various derivatives.

- Studied for its unique chemical properties and reactivity.

Biology:

- Potential applications in biochemical research due to its structural similarity to biologically active compounds.

Medicine:

- Investigated for potential pharmacological properties, although specific applications are not well-documented.

Industry:

Mechanism of Action

The mechanism of action of 2-(2-ethoxyanilino)-N,N-diethylacetamide is not well-documented. it is likely to interact with molecular targets through its amide and phenetidino groups, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

2-(5,7-Diethyl-2-(4-(2-Fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-Diethylacetamide (6b)

- Structure : Features a pyrazolopyrimidine core with diethyl and fluoroethoxy-phenyl substitutions.

- Activity : Exhibits a 36-fold higher TSPO binding affinity (Ki = 0.3 nM) compared to DPA-714 (Ki = 10.9 nM). This enhancement is attributed to optimized lipophilicity and fluorine substitution, improving blood-brain barrier penetration .

- Applications : Radiolabeled with fluorine-18 ([¹⁸F]-6b), it serves as a high-contrast PET imaging agent for gliomas .

PBR111 (Imidazopyridine Acetamide)

- Structure : Contains an imidazo[1,2-a]pyridine scaffold with a chloro substituent and fluoropropoxy group.

- Activity : Binds TSPO with Ki = 3.7 ± 0.4 nM. Its log P value (3.2 ± 0.1) ensures metabolic stability and CNS penetration .

- Applications : Used in neuroimaging, though less potent than pyrazolopyrimidine derivatives like 6b .

2-(4-Benzoyl-5-phenylfuran-2-yl)-N,N-Diethylacetamide (3ea)

2-(P-Chloroanilino)-N,N-Dimethylacetamide

- Structure: Chlorinated anilino group with N,N-dimethyl substitution.

- diethyl groups, its log P (calculated 2.1) and molecular weight (212.68 g/mol) highlight how alkyl chain length and halogenation affect solubility and target interaction .

Comparative Analysis of Key Properties

*Estimated based on N,N-diethylacetamide’s log P (1.2–1.5) and ethoxyanilino group contributions .

Mechanistic and Pharmacokinetic Insights

- TSPO Binding : Pyrazolopyrimidine derivatives (e.g., 6b) outperform imidazopyridines (e.g., PBR111) due to their planar heterocyclic cores, which enhance π-π stacking with TSPO’s hydrophobic pockets .

- Metabolic Stability: Fluorine substitution in 6b reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .

- Toxicity : N,N-Diethylacetamide derivatives generally show low acute toxicity, but chronic exposure risks (e.g., hepatotoxicity) require further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.